(S)-3-Acetoxy-gamma-butyrolactone
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Overview
Description
(S)-3-Acetoxy-gamma-butyrolactone is a chiral lactone compound with the molecular formula C6H8O4 It is an ester derivative of gamma-butyrolactone, featuring an acetoxy group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Acetoxy-gamma-butyrolactone can be synthesized through several methods. One common approach involves the esterification of gamma-butyrolactone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Another method involves the use of enzymatic resolution to obtain the chiral (S)-enantiomer. This process utilizes lipase enzymes to selectively acetylate the hydroxyl group at the third carbon position of gamma-butyrolactone, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Acetoxy-gamma-butyrolactone undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gamma-butyrolactone and acetic acid.
Reduction: Reduction of the lactone ring can produce the corresponding diol.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines under mild conditions.
Major Products Formed
Hydrolysis: Gamma-butyrolactone and acetic acid.
Reduction: 1,4-Butanediol.
Substitution: Various substituted gamma-butyrolactone derivatives, depending on the nucleophile used.
Scientific Research Applications
(S)-3-Acetoxy-gamma-butyrolactone has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is utilized in the production of polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (S)-3-Acetoxy-gamma-butyrolactone involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of gamma-butyrolactone and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Gamma-butyrolactone: A structurally similar compound without the acetoxy group.
Delta-valerolactone: Another lactone with a five-membered ring structure.
Beta-propiolactone: A smaller lactone with a three-membered ring.
Uniqueness
(S)-3-Acetoxy-gamma-butyrolactone is unique due to its chiral nature and the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective enzymatic reactions makes it valuable in the synthesis of chiral compounds and in studying enzyme mechanisms.
Properties
IUPAC Name |
[(3S)-5-oxooxolan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAAHMCFVNHTBI-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370074 |
Source
|
Record name | (S)-3-Acetoxy-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191403-65-3 |
Source
|
Record name | (S)-3-Acetoxy-gamma-butyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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